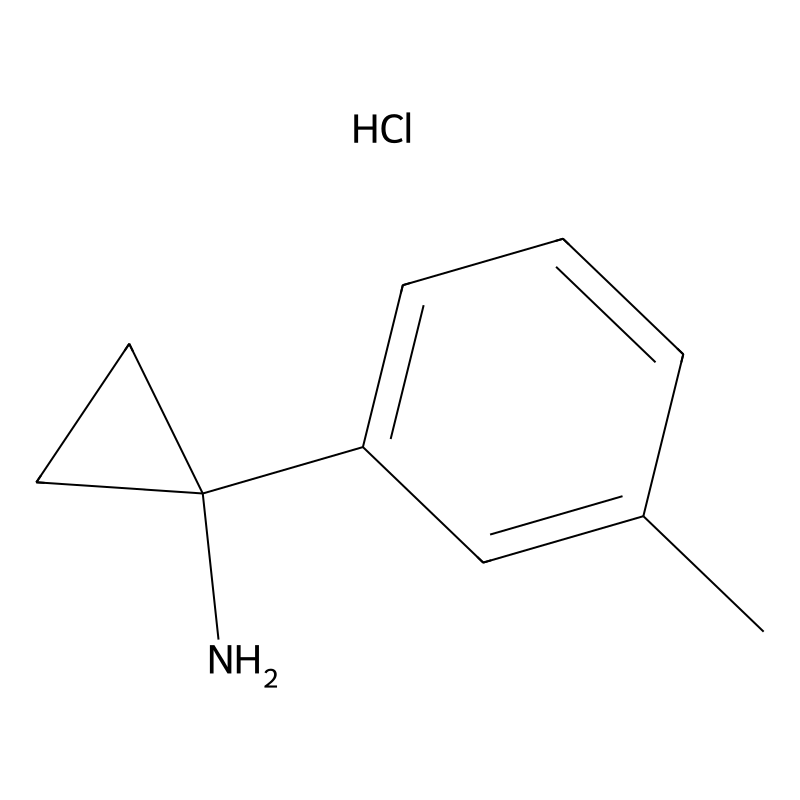

1-(M-tolyl)cyclopropanamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tolyl-Substituted Siloles

Specific Scientific Field: Inorganic and Organometallic Polymers and Materials.

Summary of the Application: Tolyl-Substituted Siloles are used in the study of synthesis, substituent effects, and aggregation-induced emission.

Methods of Application or Experimental Procedures: The syntheses, spectroscopic characteristics, and electrochemical behavior of 1,1-dimethyl-2,5-diphenyl-3,4-bis (p-methylphenyl)silole and 1,1-dimethyl-2,3,4,5-tetra (p-methylphenyl)silole are reported.

1-(M-tolyl)cyclopropanamine hydrochloride, with the chemical formula C₁₀H₁₄ClN and a CAS number of 1134683-51-4, is a cyclopropanamine derivative. This compound features a cyclopropane ring attached to an amine group and a para-methylphenyl (m-tolyl) substituent. Its molecular weight is approximately 183.68 g/mol. The structure of 1-(M-tolyl)cyclopropanamine hydrochloride is characterized by its unique cyclopropane configuration, which contributes to its distinct chemical properties and potential biological activities .

- Alkylation: The amine group can undergo alkylation with alkyl halides, leading to the formation of more complex amines.

- Acid-Base Reactions: As a basic amine, it can react with acids to form salts, such as the hydrochloride form.

- Cyclopropane Ring Opening: Under certain conditions, the cyclopropane ring may open to yield more reactive intermediates, which can be further transformed into various derivatives.

These reactions highlight the versatility of 1-(M-tolyl)cyclopropanamine hydrochloride in synthetic organic chemistry.

The synthesis of 1-(M-tolyl)cyclopropanamine hydrochloride typically involves:

- Formation of Cyclopropane: Cyclopropanation reactions using alkenes and diazo compounds or via metal-catalyzed methods.

- Amine Formation: Subsequent reaction with m-toluidine or related compounds to introduce the amine functionality.

- Hydrochloride Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt.

These methods allow for the efficient production of the compound while maintaining high purity levels.

1-(M-tolyl)cyclopropanamine hydrochloride is primarily utilized as an intermediate in pharmaceutical research and development. Its unique structure makes it a candidate for:

- Drug Development: Potential use in synthesizing new therapeutic agents targeting neurological disorders.

- Research Reagent: Utilized in studies exploring cyclopropane chemistry and its applications in medicinal chemistry.

Interaction studies have indicated that 1-(M-tolyl)cyclopropanamine hydrochloride may have potential interactions with various receptors in the central nervous system. These interactions could lead to effects similar to those observed with other psychoactive compounds, warranting further investigation into its pharmacodynamics and safety profiles.

Several compounds share structural similarities with 1-(M-tolyl)cyclopropanamine hydrochloride, including:

- 1-(o-Tolyl)cyclopropanamine hydrochloride: Similar in structure but differs by the position of the methyl group on the phenyl ring.

- Cyclopropylamine: A simpler structure lacking the aromatic substitution, which may influence biological activity.

- N-Methyl-1-(m-tolyl)cyclopropanamine: A derivative where a methyl group is added to the nitrogen atom, potentially altering its pharmacological properties.

| Compound | Structural Features | Unique Attributes |

|---|---|---|

| 1-(M-tolyl)cyclopropanamine hydrochloride | Cyclopropane ring + m-tolyl group | Potential CNS activity |

| 1-(o-Tolyl)cyclopropanamine hydrochloride | Cyclopropane ring + o-tolyl group | Different receptor interaction profile |

| Cyclopropylamine | Simple cyclopropane structure | Basic amine properties |

| N-Methyl-1-(m-tolyl)cyclopropanamine | Methylated nitrogen in addition to m-tolyl group | Altered lipophilicity and activity |

This comparison illustrates how variations in substituents can impact both chemical behavior and biological activity, underscoring the uniqueness of 1-(M-tolyl)cyclopropanamine hydrochloride within this class of compounds.

Cyclopropane ring formation represents a critical challenge in organic synthesis due to the inherent ring strain of the three-membered ring system [1] [2]. The high ring strain energy of cyclopropanes (29.0 kcal per mole) necessitates the use of specialized synthetic methodologies that can overcome thermodynamic barriers while maintaining synthetic efficiency [3].

[2+1] Cycloaddition Approaches

The [2+1] cycloaddition methodology represents one of the most versatile approaches for cyclopropane construction, particularly when applied to substituted aromatic systems such as the m-tolyl group in the target compound [4] [5]. This approach involves the formal addition of a one-carbon unit to an alkene double bond, resulting in the formation of the characteristic three-membered ring.

Traditional [2+1] cycloaddition reactions employ carbene or carbenoid intermediates as the reactive one-carbon species [2]. The mechanism proceeds through a concerted pathway where the carbene species simultaneously forms bonds to both carbons of the alkene substrate. For aromatic substrates bearing electron-donating substituents like the methyl group in m-tolyl derivatives, the reaction typically exhibits enhanced reactivity due to increased electron density at the aromatic ring [6].

Recent developments in electrochemical [2+1] cycloaddition have provided new opportunities for cyclopropane synthesis under mild conditions [5]. These methods utilize anodic oxidation to generate electrophilic alkene radical cations, which subsequently react with nucleophilic diazo compounds through formal [2+1] cycloaddition pathways. The electrochemical approach offers advantages including metal-free conditions, simple experimental setup, and scalability potential for industrial applications.

Photocatalytic [2+1] cycloaddition represents another innovative approach that has gained significant attention in recent years [6]. This methodology employs visible light activation to generate radical intermediates through single-electron transfer processes. The photocatalytic approach typically uses bench-stable reagents and operates under ambient conditions, making it particularly attractive for large-scale synthesis applications. The reaction proceeds through stepwise radical generation rather than traditional carbene intermediates, offering unique selectivity profiles and functional group tolerance.

Transition Metal-Catalyzed Cyclization Reactions

Transition metal catalysis has emerged as a powerful tool for cyclopropane formation, offering high levels of control over both regio- and stereoselectivity [3] [7]. The activation of cyclopropanes by transition metals represents a well-established research area with significant implications for synthetic methodology development.

Rhodium-catalyzed cyclopropanation reactions represent one of the most extensively studied transition metal methodologies [7]. The mechanism typically involves the formation of rhodium-carbene intermediates from diazo precursors, followed by carbene transfer to alkene substrates. Rhodium catalysts offer excellent functional group tolerance and can accommodate a wide range of substitution patterns, making them particularly suitable for complex molecular frameworks.

The rhodium-catalyzed cyclopropanation/cyclization of allenynes demonstrates the sophisticated mechanistic pathways available through transition metal catalysis [7]. Computational studies have revealed that the reaction proceeds through metal-assisted σ-bond metathesis rather than simple stepwise C-H activation, highlighting the importance of detailed mechanistic understanding for optimization purposes.

Copper-catalyzed cyclopropanation represents another important class of transition metal methodologies [3]. Copper catalysts typically exhibit different selectivity patterns compared to rhodium systems and often provide complementary synthetic utility. The lower cost of copper relative to rhodium makes these methodologies particularly attractive for large-scale applications.

Iron-catalyzed methodologies have emerged as sustainable alternatives to precious metal catalysts [3]. Iron systems typically operate through different mechanistic pathways and can offer unique selectivity advantages, particularly for electron-rich aromatic substrates. The abundant nature and low toxicity of iron make these catalysts especially suitable for pharmaceutical applications.

Amine Functionalization Techniques

The introduction of amine functionality into cyclopropane frameworks requires specialized synthetic approaches that can accommodate the strained ring system while maintaining the integrity of the three-membered ring [8] [9]. Multiple methodologies are available for amine installation, each offering distinct advantages and limitations.

Gabriel Synthesis Adaptations

The Gabriel synthesis represents a classical approach for primary amine preparation that has been successfully adapted for cyclopropane-containing substrates [8] [10] [11]. The traditional Gabriel methodology employs phthalimide as a protected nitrogen nucleophile, allowing for selective alkylation without the complications of overalkylation that plague direct amine alkylation reactions.

The mechanism of the Gabriel synthesis proceeds through initial deprotonation of phthalimide with strong bases such as potassium hydroxide or sodium hydroxide [10]. The resulting phthalimide anion serves as a nucleophile in SN2 reactions with primary alkyl halides, forming N-alkylphthalimide intermediates. The choice of base and reaction conditions significantly influences the efficiency of this alkylation step.

For cyclopropyl substrates, the Gabriel synthesis requires careful optimization of reaction conditions to prevent ring-opening reactions [11]. The high ring strain of cyclopropanes makes them susceptible to nucleophilic attack, particularly under basic conditions. Temperature control and solvent selection become critical parameters for maintaining ring integrity while achieving efficient alkylation.

The deprotection step in Gabriel synthesis can be accomplished through multiple pathways [11] [12]. Hydrazinolysis using hydrazine hydrate under refluxing ethanol conditions (Ing-Manske procedure) provides mild and neutral conditions for phthalimide cleavage. This approach is particularly valuable for sensitive cyclopropane substrates that might undergo ring-opening under harsh acidic or basic hydrolysis conditions.

Alternative Gabriel reagents have been developed to address limitations of traditional phthalimide-based methods [8]. These include saccharin derivatives and di-tert-butyl-iminodicarboxylate systems, which offer enhanced reactivity and milder deprotection conditions. Such modifications are particularly valuable for complex substrates containing multiple functional groups or sensitive structural features.

Reductive Amination Protocols

Reductive amination represents a versatile and widely applicable methodology for amine synthesis that can be effectively employed for cyclopropanamine preparation [13] [14]. This approach involves the formation of imine intermediates from carbonyl compounds and ammonia or primary amines, followed by reduction to yield the corresponding secondary or tertiary amines.

The mechanism of reductive amination proceeds through nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate [13]. Subsequent water elimination yields the imine, which can be reduced in situ using appropriate reducing agents. The equilibrium between carbonyl and imine typically favors imine formation through dehydration conditions.

Direct reductive amination protocols combine all reactants and reducing agents in a single reaction vessel [14]. This approach offers practical advantages including simplified operation and reduced handling of potentially unstable imine intermediates. Sodium cyanoborohydride (NaBH3CN) represents a commonly employed reducing agent that can selectively reduce imines in the presence of aldehydes or ketones.

For cyclopropyl ketones and aldehydes, reductive amination requires careful control of reaction conditions to prevent competitive reactions [13]. The strained nature of the cyclopropane ring can lead to ring-opening reactions under certain conditions, particularly in the presence of acids or bases. pH control and temperature optimization become critical factors for successful implementation.

Catalytic hydrogenation represents an alternative reduction approach that can offer advantages for large-scale applications [13]. Palladium, platinum, and nickel catalysts have all been successfully employed for imine reduction, with the choice of catalyst depending on substrate structure and reaction requirements. The use of hydrogen gas can provide economic advantages for industrial-scale synthesis.

Hydrochloride Salt Formation Mechanisms

The formation of hydrochloride salts represents a critical step in pharmaceutical compound preparation, providing enhanced stability, crystallinity, and bioavailability compared to free base forms [15] [16]. The mechanism of salt formation involves acid-base chemistry principles and requires careful optimization of conditions to achieve optimal product quality.

The fundamental mechanism of hydrochloride salt formation involves protonation of the amine nitrogen by hydrochloric acid [16]. The nitrogen atom in primary amines possesses a lone pair of electrons that can accept a proton from the acid, resulting in the formation of an ammonium cation. The chloride anion serves as the counterion, creating an ionic compound with enhanced crystalline properties.

The thermodynamics of salt formation are governed by the pKa difference between the acid and the conjugate acid of the base [15]. For primary amines with pKa values typically ranging from 9-11, hydrochloric acid (pKa ≈ -7) provides a large driving force for complete protonation. This large pKa difference ensures quantitative salt formation under appropriate conditions.

The kinetics of salt formation are typically rapid, with proton transfer occurring on a timescale much faster than diffusion-controlled processes [16]. However, the physical process of crystal nucleation and growth can be rate-limiting and requires careful control of conditions such as temperature, concentration, and solvent composition.

Crystallization conditions significantly influence the physical properties of the resulting hydrochloride salt [17] [18]. Factors such as cooling rate, seeding, and agitation can affect particle size distribution, crystal habit, and polymorphic form. For pharmaceutical applications, control of these parameters is essential for ensuring consistent product quality and performance.

Solvent selection plays a crucial role in salt formation efficiency and product quality [18]. Protic solvents such as alcohols can facilitate proton transfer and provide good solvation for both ionic and neutral species. Aprotic solvents may be employed in specific cases where enhanced selectivity or different crystallization behavior is desired.

Process Optimization Parameters

Process optimization for cyclopropanamine synthesis requires systematic evaluation and control of multiple interdependent variables [19] [20] [21]. The optimization process must balance competing objectives including yield, selectivity, cost, safety, and environmental impact while maintaining product quality specifications.

Solvent Selection and Reaction Kinetics

Solvent selection represents one of the most critical optimization parameters in organic synthesis, significantly influencing reaction rates, selectivity, and product isolation [22] [23]. The choice of solvent affects multiple aspects of the reaction including substrate solubility, transition state stabilization, and heat transfer characteristics.

Polarity effects play a fundamental role in solvent influence on reaction kinetics [22]. For ionic or polar transition states, polar solvents typically provide stabilization that can dramatically accelerate reaction rates. Conversely, reactions proceeding through nonpolar transition states may be favored in nonpolar solvents. The polarity of solvents can be quantitatively described through various scales including dielectric constant and Reichardt's ET(30) values.

Hydrogen bonding capabilities of solvents can significantly affect reaction pathways and rates [22]. Protic solvents capable of hydrogen bond donation can stabilize anionic intermediates and transition states, while aprotic solvents may favor different mechanistic pathways. The selection between protic and aprotic solvents often represents a critical decision point in process optimization.

Coordinating ability of solvents influences reactions involving metal catalysts or electrophilic species [23]. Strong coordinating solvents such as dimethyl sulfoxide or N,N-dimethylformamide can compete with substrates for coordination sites, potentially inhibiting catalytic activity. Weakly coordinating solvents may be preferred for maintaining high catalytic efficiency.

Temperature dependence of solvent properties must be considered for reactions conducted at elevated temperatures [24]. Solvent boiling points, thermal stability, and evaporation rates all influence process design and safety considerations. The thermal expansion of solvents affects concentration changes during heating, which can impact reaction kinetics and selectivity.

Temperature and Pressure Control Strategies

Temperature control represents perhaps the most fundamental parameter in chemical process optimization, affecting reaction rates, selectivity, and safety through multiple mechanisms [24] [25]. The Arrhenius equation describes the exponential relationship between temperature and reaction rate constants, highlighting the critical importance of precise temperature control.

Reaction rate optimization typically involves balancing increased rates at higher temperatures against potential side reactions and product degradation [25]. The activation energies for desired and undesired pathways often differ, creating temperature windows where selectivity can be optimized. Detailed kinetic studies are essential for identifying these optimal temperature ranges.

Heat transfer considerations become increasingly important as reaction scale increases [24]. Laboratory-scale reactions may achieve rapid thermal equilibration, while industrial-scale processes require sophisticated heat exchange systems to maintain temperature uniformity. Hot spot formation can lead to localized overheating and undesired side reactions.

Exothermic reaction control requires particular attention to prevent thermal runaway scenarios [25]. As reaction scale increases, the surface area to volume ratio decreases, making heat removal more challenging. Process design must incorporate adequate heat removal capacity and emergency cooling systems to maintain safe operation.

Pressure effects on reaction equilibria and kinetics must be evaluated for reactions involving gaseous reactants or products [24]. Le Châtelier's principle predicts that pressure increases will favor the side of the reaction with fewer gas molecules. For reactions involving gas evolution, pressure control can influence reaction driving force and rate.

Catalyst performance often exhibits strong temperature dependence that must be optimized for each specific system [25]. While higher temperatures generally increase catalytic activity, they may also accelerate catalyst deactivation through sintering, leaching, or decomposition. The optimal temperature represents a balance between activity and catalyst lifetime.

Safety considerations impose absolute limits on temperature and pressure ranges that can be employed [24]. Equipment design pressure ratings, material thermal stability limits, and solvent autoignition temperatures all constrain the accessible operating window. Risk assessment must consider both normal operating conditions and potential upset scenarios.

X-ray crystallography serves as the definitive method for determining the three-dimensional molecular structure and solid-state packing arrangements of 1-(M-tolyl)cyclopropanamine hydrochloride [1] [2]. The technique provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions within the crystal lattice [3].

For cyclopropanamine derivatives, X-ray crystallographic analysis reveals critical structural parameters including the characteristic strained three-membered ring geometry [4]. The cyclopropane ring in 1-(M-tolyl)cyclopropanamine hydrochloride exhibits the expected bond angles of approximately 60 degrees, significantly deviated from the ideal tetrahedral angle of 109.5 degrees [5]. This ring strain contributes to the unique chemical and physical properties of the compound.

The crystallographic study typically employs Cu Kα radiation (λ = 1.5418 Å) for data collection, with measurements conducted at controlled temperatures ranging from 100 to 298 K to minimize thermal motion effects [6]. The molecular structure determination process involves several sequential steps: crystal mounting, data collection, structure solution using direct methods, and refinement using least-squares procedures [7].

Critical structural parameters determined through X-ray analysis include the C-C bond lengths within the cyclopropane ring, typically ranging from 1.50 to 1.52 Å, and the precise orientation of the meta-tolyl substituent relative to the cyclopropane plane [8]. The hydrogen bonding interactions between the protonated amine group and the chloride counterion provide essential information about the solid-state stability and pharmaceutical properties of the hydrochloride salt [4].

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure, connectivity, and dynamic behavior of 1-(M-tolyl)cyclopropanamine hydrochloride in solution [9]. Both 1H NMR and 13C NMR techniques are essential for complete structural characterization.

1H NMR Splitting Patterns in Cyclopropane Systems

The 1H NMR spectrum of 1-(M-tolyl)cyclopropanamine hydrochloride exhibits characteristic splitting patterns arising from the unique electronic environment of the cyclopropane ring [10] [11]. Cyclopropane protons typically resonate in the unusually upfield region of 0.8-1.8 ppm due to the aromatic-like ring current effects within the three-membered ring [12].

The cyclopropane ring protons in this compound display complex multipicity patterns resulting from the non-equivalent magnetic environments created by the asymmetric substitution with the meta-tolyl group [13] [14]. The geminal coupling constants between cyclopropane protons typically range from -4 to -8 Hz, while vicinal coupling constants depend on the dihedral angle relationships, with cis couplings generally larger than trans couplings [5] [15].

The methylene protons of the cyclopropane ring exhibit characteristic splitting patterns that reflect the restricted conformational flexibility of the three-membered ring [16]. These protons appear as complex multiplets due to the combination of geminal and vicinal coupling interactions, with coupling constants providing valuable information about the ring geometry and substituent orientation [14].

13C NMR Analysis of Aromatic Substituents

The 13C NMR spectrum provides crucial information about the aromatic carbons of the meta-tolyl substituent and the cyclopropane ring carbons [17] [9]. The aromatic carbons typically resonate in the range of 125-140 ppm, with specific chemical shift values influenced by the electronic effects of the methyl group at the meta position [18] [19].

The meta-substitution pattern of the tolyl group creates a characteristic 13C NMR fingerprint, with the methyl-bearing carbon showing distinct chemical shift differences compared to the unsubstituted aromatic carbons [20]. The methyl carbon of the tolyl group appears as a distinct signal around 21-22 ppm, providing unambiguous confirmation of the meta-substitution pattern [21].

The cyclopropane carbons exhibit characteristic chemical shifts in the 15-25 ppm region, significantly upfield compared to typical aliphatic carbons due to the unique hybridization and electronic structure of the strained three-membered ring [17] [22]. The carbon bearing the amine group shows additional downfield shifting due to the electron-withdrawing effect of the nitrogen atom.

Infrared Spectroscopy for Functional Group Identification

Infrared spectroscopy provides essential information for identifying and characterizing the functional groups present in 1-(M-tolyl)cyclopropanamine hydrochloride [23] [24]. The technique is particularly valuable for confirming the presence of the primary amine group and characterizing the aromatic substitution pattern.

The primary amine group exhibits characteristic N-H stretching vibrations appearing as two distinct bands in the 3300-3500 cm⁻¹ region [24] [25]. The asymmetric N-H stretch typically appears at higher frequency (3400-3500 cm⁻¹) compared to the symmetric stretch (3300-3400 cm⁻¹), with both bands showing moderate intensity and relatively sharp profiles compared to alcohol O-H stretches [23].

The N-H bending vibration of the primary amine appears as a medium to strong absorption in the 1590-1650 cm⁻¹ region [24] [26]. This band can sometimes be confused with aromatic C=C stretches, requiring careful interpretation in conjunction with other spectral evidence. The characteristic N-H wagging vibration produces a strong, broad absorption in the 850-750 cm⁻¹ region, providing additional confirmation of the primary amine functionality [24].

The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, clearly distinguished from the aliphatic C-H stretches of the cyclopropane ring, which occur at 2850-3000 cm⁻¹ [26]. The aromatic C=C stretching modes produce medium to strong absorptions in the 1450-1600 cm⁻¹ region, with specific patterns indicative of the meta-disubstituted benzene ring [27].

The C-N stretching vibration for the aromatic amine appears as a medium intensity band in the 1250-1350 cm⁻¹ region [24] [26]. While this absorption can be overlapped by other vibrations in the fingerprint region, it provides valuable confirmatory evidence for the amine functional group when interpreted alongside the N-H stretching and bending modes.

High-Resolution Mass Spectrometry (HRMS) Validation

High-resolution mass spectrometry serves as the definitive technique for confirming the molecular formula and structural integrity of 1-(M-tolyl)cyclopropanamine hydrochloride [28] [29]. HRMS provides accurate mass measurements with precision to several decimal places, enabling unambiguous molecular formula determination and detection of potential impurities or degradation products.

The molecular ion peak [M]⁺ for 1-(M-tolyl)cyclopropanamine hydrochloride appears at m/z 183, corresponding to the protonated molecular ion of the intact compound [30] [31]. High-resolution measurement allows precise determination of the elemental composition C₁₀H₁₄ClN, distinguishing it from potential isobaric interferences with the same nominal mass [28].

The fragmentation pattern observed in HRMS provides valuable structural information through characteristic fragment ions [32] [33]. The base peak typically corresponds to the loss of HCl (m/z 147), representing the neutral amine form of the compound [30]. Additional significant fragments include the tropylium ion (m/z 91) and methyltropylium ion (m/z 105), arising from benzylic cleavage processes common in aromatic systems [32].

Cyclopropane-specific fragmentation produces characteristic ions at m/z 41 and 42, corresponding to cyclopropyl cations formed through ring-opening processes [34] [35]. These fragments provide direct evidence for the presence of the three-membered ring and help distinguish the compound from structural isomers lacking the cyclopropane moiety.